molecular formula C9H7ClN2O2 B1326539 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1080622-94-1

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B1326539
CAS No.: 1080622-94-1
M. Wt: 210.62 g/mol
InChI Key: NJSJPERDKZUPDQ-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the reaction of 2-amino-5-chlorobenzamide with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring system .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in cell proliferation, leading to its anti-cancer effects. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3,8-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)dione

Uniqueness

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its chloro and methyl substitutions contribute to its enhanced anti-cancer and anti-inflammatory properties .

Properties

IUPAC Name

6-chloro-8-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)11-9(14)12-8(6)13/h2-3H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSJPERDKZUPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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